Tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H22BrN3O2 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 5-bromopyrimidine with methylamine to form the intermediate 5-bromopyrimidin-2-yl(methyl)amine. This intermediate is then reacted with tert-butyl 3-aminopiperidine-1-carboxylate under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted pyrimidines.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of potential therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure can be modified to enhance biological activity and selectivity towards specific targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for various applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity. The exact pathways and targets depend on the specific application and modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: Another compound with a bromopyrimidine moiety, used in similar research applications.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor used in cancer treatment.
Uniqueness
Tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate is unique due to its combination of a bromopyrimidine and a piperidine ring. This structure provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
Properties
Molecular Formula |
C15H23BrN4O2 |
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Molecular Weight |
371.27 g/mol |
IUPAC Name |
tert-butyl 3-[(5-bromopyrimidin-2-yl)-methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-7-5-6-12(10-20)19(4)13-17-8-11(16)9-18-13/h8-9,12H,5-7,10H2,1-4H3 |
InChI Key |
YWTJXLVBFXNQPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
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